4-[benzyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound belongs to the 1,3,4-oxadiazole class, a scaffold known for diverse pharmacological activities, including antifungal and enzyme inhibitory properties. The structure features a benzyl(methyl)sulfamoyl group at the 4-position of the benzamide and a methoxymethyl-substituted 1,3,4-oxadiazole ring at the N-terminus (Fig. 1).
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c1-23(12-14-6-4-3-5-7-14)29(25,26)16-10-8-15(9-11-16)18(24)20-19-22-21-17(28-19)13-27-2/h3-11H,12-13H2,1-2H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZIRGNZUVFEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route starts with the preparation of the oxadiazole intermediate, followed by the coupling of the benzyl(methyl)sulfamoyl group under specific reaction conditions . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.
Chemical Reactions Analysis
4-[benzyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to a thiol or other reduced forms.
Substitution: The benzamide and oxadiazole rings can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-[benzyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfamoyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the oxadiazole ring may interact with other molecular pathways, contributing to its overall biological effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
- Key Differences : Replaces the benzyl(methyl)sulfamoyl group with cyclohexyl(ethyl)sulfamoyl and substitutes methoxymethyl with furan-2-yl on the oxadiazole.
- Higher required concentration (100 µg/mL) for antifungal activity, suggesting lower potency than the target compound .
4-[Cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
- Key Differences : Cyclohexyl(methyl)sulfamoyl replaces benzyl(methyl)sulfamoyl.
- Impact :
BA97678 (4-[benzyl(ethyl)sulfamoyl]-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide)
- Key Differences : Ethyl instead of methyl on the sulfamoyl group; triethoxyphenyl replaces methoxymethyl on oxadiazole.
- Impact: Increased molecular weight (594.68 g/mol) due to bulkier substituents.
Antifungal Activity
- Target Compound : IC₅₀ ~50 µg/mL against C. albicans, attributed to Trr1 inhibition via sulfamoyl group interactions .
- OZE-II (N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-sulfonylbenzamide) :
Enzyme Inhibition
- Derivative 6a (N-([4-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide) :
- TAS1553 (5-chloro-2-sulfamoylbenzamide) :
Structure-Activity Relationship (SAR) Trends
Sulfamoyl Substituents :
- Benzyl groups enhance lipophilicity and membrane penetration (e.g., target compound vs. cyclohexyl analogs).
- Ethyl/methyl substitutions on sulfamoyl nitrogen modulate steric effects without drastically altering activity .
Oxadiazole Substituents :
- Methoxymethyl improves metabolic stability compared to furan or phenyl groups.
- Bulky groups (e.g., triethoxyphenyl in BA97678) reduce potency but increase solubility .
Biological Activity
4-[benzyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound characterized by its unique structural features, including a benzamide core, a 1,3,4-oxadiazole ring, and a sulfamoyl group. This compound has attracted attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The synthesis of this compound typically involves several key steps:
- Formation of the 1,3,4-Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
- Attachment of the Benzamide Group : The oxadiazole intermediate is reacted with benzoyl chloride in the presence of a base like triethylamine.
- Introduction of the Sulfamoyl Group : The final step entails reacting the intermediate with benzylmethylsulfonamide using coupling reagents such as EDCI to facilitate bond formation.
Chemical Structure
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C25H24N4O5S |
| InChI | InChI=1S/C25H24N4O5S/c1-29(17-19-6-4-3-5-7-19)35(31,32)22-14-10-20(11-15-22)24(30)26-25-28-27-23(34-25)16-18-8-12-21(33-2)13-9-18/h3-15H,16-17H2,1-2H3,(H,26,28,30) |
The biological activity of this compound is believed to be multifaceted:
Molecular Targets : The compound likely interacts with specific enzymes or receptors involved in microbial metabolism or cancer cell proliferation.
Pathways Involved : It may inhibit key metabolic pathways that lead to cell death or growth inhibition in target cells.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- In vitro Studies : Various derivatives have shown efficacy against bacterial strains and fungi. The structure's complexity may enhance its interaction with microbial targets.
- Mechanism Insights : Antimicrobial activity may stem from disruption of cell wall synthesis or interference with nucleic acid metabolism.
Anticancer Activity
The compound has also been explored for its anticancer potential:
- Cell Line Studies : In vitro studies demonstrated that it inhibits proliferation in various cancer cell lines such as TK-10 (renal cancer) and HT-29 (colorectal cancer).
- Mechanistic Studies : The mechanism may involve apoptosis induction and cell cycle arrest at specific phases.
Comparative Analysis
A comparison with similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-[benzyl(methyl)sulfamoyl]benzoic acid | Lacks oxadiazole ring | Moderate antimicrobial |
| N-{5-(methoxyphenyl)methyl}-1,3,4-oxadiazol | Lacks sulfamoyl group | Limited anticancer effects |
The presence of both the oxadiazole ring and sulfamoyl group in this compound enhances its biological activity compared to simpler analogs .
Case Studies and Research Findings
Several studies have highlighted the biological potential of compounds related to this compound:
- Antimicrobial Efficacy : A study demonstrated that modifications in the sulfamoyl group significantly improved antibacterial activity against resistant strains.
- Anticancer Properties : Research indicated that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathway activation.
- Markers Assessed : Caspase activation and PARP cleavage were noted as indicators of apoptosis.
Q & A
Q. Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole Formation | BrCN, MeOH, RT, 12h | 45–55 | >90% |
| Sulfamoyl Coupling | NaH, THF, −10°C, 6h | 30–40 | >85% |
| Final Purification | Ethanol reflux, recrystallization | 80–90 | >95% |
How do structural modifications at the oxadiazole and methoxymethyl moieties influence antifungal activity against Candida albicans?
Advanced Research Focus
The oxadiazole ring and methoxymethyl group are critical for target engagement. Studies on analogs (e.g., LMM5) reveal:
- Oxadiazole Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) enhance thioredoxin reductase (Trr1) inhibition by increasing electrophilicity at the sulfur center, improving binding to the enzyme’s redox-active site .
- Methoxymethyl Flexibility : Bulky substituents reduce activity due to steric hindrance, while smaller groups (e.g., methoxymethyl) balance lipophilicity and membrane permeability.
Mechanistic Insight : Molecular docking (Glide XP scoring) shows the methoxymethyl group forms hydrogen bonds with Trr1’s Asn135, while the sulfamoyl moiety interacts with catalytic Cys148 .
What spectroscopic and analytical methods are essential for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the oxadiazole ring (e.g., absence of NH protons at δ 8–10 ppm) and methoxymethyl group integration (δ 3.3–3.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular mass (e.g., [M+H] at m/z 428.1107) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
How can computational modeling guide the design of derivatives with improved selectivity for Trr1 over human thioredoxin reductase?
Q. Advanced Research Focus
- Docking Studies : Glide XP identifies hydrophobic enclosures and hydrogen-bond networks. For example, replacing benzyl with cyclohexyl in the sulfamoyl group reduces human off-target interactions by disrupting Van der Waals contacts with human TrxR’s SeCys residue .
- MD Simulations : Free-energy perturbation (FEP) calculations predict binding affinity changes (±0.5 kcal/mol accuracy) for substituent modifications .
Q. Table 2: Selectivity Ratios (Trr1 vs. Human TrxR)
| Derivative | IC Trr1 (μM) | IC TrxR (μM) | Selectivity Index |
|---|---|---|---|
| Parent Compound | 5.0 | 50.2 | 10.0 |
| Cyclohexyl Analog | 4.8 | 120.5 | 25.1 |
How should researchers resolve discrepancies in biological activity data across antifungal assays?
Advanced Research Focus
Discrepancies arise from variations in assay conditions (e.g., inoculum size, media composition). Methodological recommendations include:
- Standardized Protocols : Use CLSI M27 guidelines for broth microdilution (RPMI-1640, pH 7.0, 35°C) .
- Control Compounds : Compare with fluconazole or caspofungin to validate assay sensitivity.
- Mechanistic Confirmation : Pair antifungal activity with Trr1 inhibition assays (e.g., NADPH oxidation rates) to distinguish target-specific effects from nonspecific toxicity .
What strategies optimize metabolic stability without compromising target affinity?
Q. Advanced Research Focus
Q. Table 3: Metabolic Stability in Human Liver Microsomes
| Derivative | t (min) | Clint (μL/min/mg) |
|---|---|---|
| Parent Compound | 15.2 | 45.6 |
| Fluorinated Analog | 32.7 | 22.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
